molecular formula C9H8ClNO3S B2738156 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride CAS No. 952424-09-8

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

Cat. No. B2738156
CAS RN: 952424-09-8
M. Wt: 245.68
InChI Key: AAKHUSHVJIHFLT-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (THIQ-Cl) is a synthetic compound that has been used in a variety of scientific research applications. It has been found to be a useful tool in biochemistry and molecular biology, as well as in medicinal chemistry and drug discovery. THIQ-Cl is a versatile reagent that can be used for the synthesis of a wide range of organic compounds. It has been used in a variety of laboratory experiments and has been found to be a valuable tool in the study of biochemical and physiological processes.

Scientific Research Applications

Medicinal Chemistry

THIQ-Cl is a synthetic compound that has been used in various scientific research applications, especially in medicinal chemistry. It forms an important class of isoquinoline alkaloids, which are a large group of natural products .

Biological Activities

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes THIQ-Cl a valuable tool in biochemistry and molecular biology.

Drug Discovery

In the field of drug discovery, THIQ-Cl is of significant interest. The variety in substitution and the appropriate modification of the THIQ-scaffold can successfully induce a wide range of biological properties .

Anti-Coronavirus Activity

Recent studies have shown that some THIQ derivatives have potential anti-coronavirus activity . This opens up new possibilities for the use of THIQ-Cl in antiviral research.

Precursor for Alkaloids

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . THIQ-Cl can act as a precursor for various alkaloids displaying multifarious biological activities .

Neurodegenerative Disorders

THIQ based compounds have shown potential against neurodegenerative disorders . This suggests that THIQ-Cl could be used in the development of treatments for these conditions.

Infective Pathogens

THIQ based compounds have shown diverse biological activities against various infective pathogens . This indicates that THIQ-Cl could be used in the development of new antimicrobial agents.

Synthetic Strategies

THIQ-Cl can be synthesized based on the reaction between homophthalic anhydride and imines . This makes it a useful tool in the study of synthetic strategies for constructing the core scaffold .

properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKHUSHVJIHFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

Synthesis routes and methods

Procedure details

To Chlorosulfonic acid (30 mL) is added 3,4-Dihydro-2H-isoquinolin-1-one (5 g, 34 mmol) at 0° C. After stirring at rt during 1 h, the mixture is heated at 50° C. during 16 h, then it is poured carefully into an ice bath and stirred at 0° C. during 30 min. The precipitate is filtered and dried in oven at 60° C. to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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